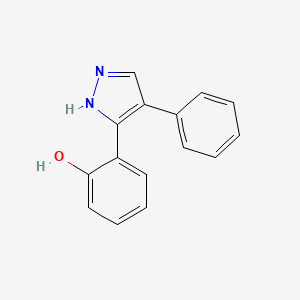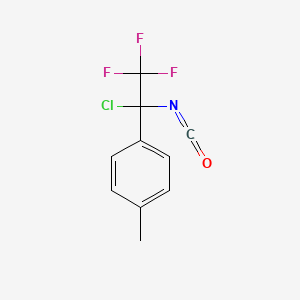
1-(3-Isocyanatopropoxy)heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Isocyanatopropoxy)heptane is an organic compound characterized by the presence of an isocyanate group (-NCO) attached to a heptane chain through a propoxy linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Isocyanatopropoxy)heptane can be synthesized through the reaction of 3-isocyanatopropyl alcohol with heptanol in the presence of a suitable catalyst. The reaction typically involves the following steps:
Preparation of 3-Isocyanatopropyl Alcohol: This intermediate can be synthesized by reacting 3-chloropropanol with sodium cyanate under basic conditions.
Formation of this compound: The 3-isocyanatopropyl alcohol is then reacted with heptanol in the presence of a catalyst such as dibutyltin dilaurate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Isocyanatopropoxy)heptane undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of carbamates.
Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Catalysts: Dibutyltin dilaurate is commonly used to catalyze the reactions involving isocyanates.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Wissenschaftliche Forschungsanwendungen
1-(3-Isocyanatopropoxy)heptane has several scientific research applications, including:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which are utilized in various applications such as foams, elastomers, and coatings.
Materials Science: Employed in the development of advanced materials with specific properties, such as high strength and flexibility.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical devices due to its reactivity and ability to form biocompatible polymers.
Industrial Applications: Utilized in the production of adhesives, sealants, and coatings due to its ability to form strong and durable bonds.
Wirkmechanismus
The mechanism of action of 1-(3-Isocyanatopropoxy)heptane primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable products like ureas and urethanes. These reactions are often catalyzed by metal catalysts, which enhance the reaction rate and selectivity. The molecular targets and pathways involved in these reactions include the formation of covalent bonds between the isocyanate group and the nucleophilic sites on the reactants.
Vergleich Mit ähnlichen Verbindungen
1-(3-Isocyanatopropoxy)heptane can be compared with other similar compounds, such as:
1-(3-Isocyanatopropoxy)pentane: Similar structure but with a shorter alkyl chain.
1-(3-Isocyanatopropoxy)octane: Similar structure but with a longer alkyl chain.
1-(3-Isocyanatopropoxy)butane: Similar structure but with an even shorter alkyl chain.
Uniqueness
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity and the properties of the resulting polymers. The heptane chain provides a balance between flexibility and hydrophobicity, making it suitable for various applications in polymer chemistry and materials science.
Eigenschaften
CAS-Nummer |
60852-98-4 |
|---|---|
Molekularformel |
C11H21NO2 |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
1-(3-isocyanatopropoxy)heptane |
InChI |
InChI=1S/C11H21NO2/c1-2-3-4-5-6-9-14-10-7-8-12-11-13/h2-10H2,1H3 |
InChI-Schlüssel |
PATWWSINFOALIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOCCCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione](/img/structure/B14620302.png)
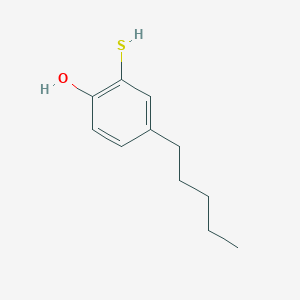
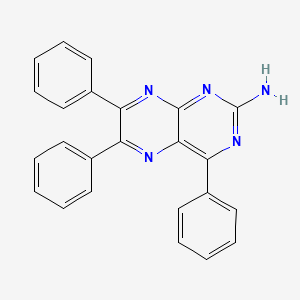
![4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14620315.png)
![2-{(E)-[(3-Aminophenyl)(anilino)methylidene]amino}benzoic acid](/img/structure/B14620316.png)
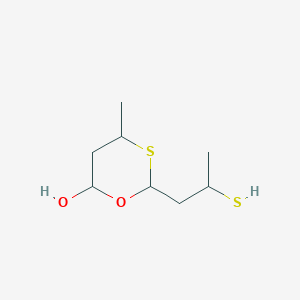
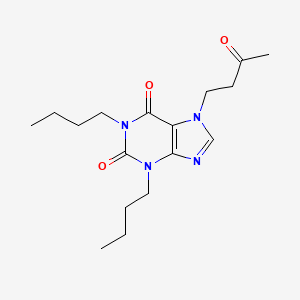
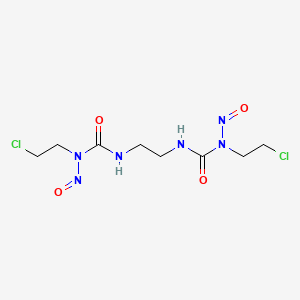
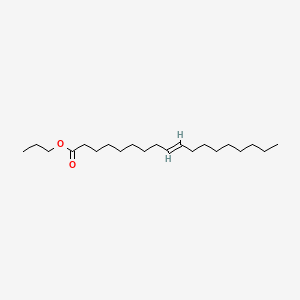

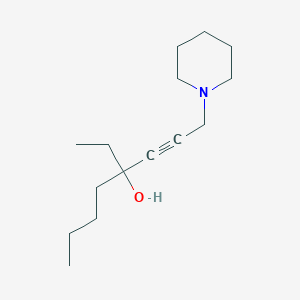
![3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14620371.png)
